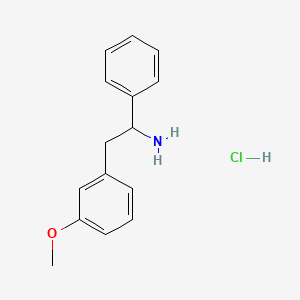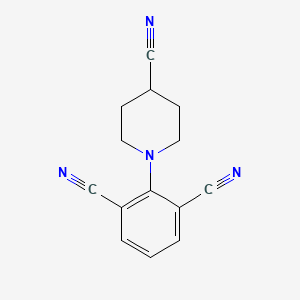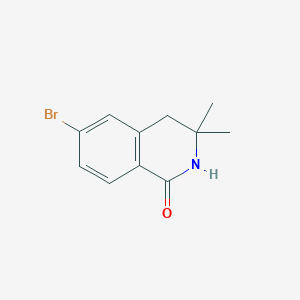
1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a phenyl group and a 3-methoxyphenyl group attached to an ethylamine backbone. This compound is often used in various chemical reactions and has significant potential in medicinal chemistry.
Wirkmechanismus
Target of Action
1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride, also known as 3-Methoxyphenethylamine , is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that the compound has been used in various chemical reactions, such as the perfluorooctanesulfonic acid catalyzed pictet-spengler reaction . The specifics of its interaction with its targets and the resulting changes are subject to further scientific investigation.
Biochemical Pathways
It has been used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling , suggesting it may play a role in these biochemical pathways. More research is needed to fully understand the downstream effects of these interactions.
Result of Action
It’s known that the compound has been used in various chemical reactions
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-methoxybenzaldehyde and phenylacetonitrile.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-Phenyl-2-(3-methoxyphenyl)ethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents like halogens, nitro groups, or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in developing new drugs for treating neurological disorders.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride can be compared with other similar compounds, such as:
2-Phenylethylamine: A simpler structure with similar biological activities.
3-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the position of the substituent.
Phenylpropanolamine: Used in medicinal chemistry with different pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13;/h2-10,15H,11,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCWZIFYFUVHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2858682.png)
![1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2858683.png)
![2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2858684.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2858686.png)
![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2858689.png)

![N-[2,2-bis(furan-2-yl)ethyl]acetamide](/img/structure/B2858692.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2858694.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2858695.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858697.png)
![2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2858698.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2858701.png)


